4-(4-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine
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Description
“4-(4-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine” is a complex organic compound. It is related to the class of compounds known as pyrimidines . Pyrimidines are nitrogen-containing heterocyclic compounds that are the basis of many natural and synthetic biologically active substances .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aromatic aldehydes and thio derivatives in an AcOH medium at 50°C for 8–10 hours . Another method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .Molecular Structure Analysis
The molecular structure of similar compounds consists of asymmetric units in orthorhombic and monoclinic crystal systems . They are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
Reactions involving similar compounds often involve the formation of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . The reaction process involves cyclization and the involvement of various functional groups .Safety and Hazards
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-26-19-12-10-18(11-13-19)21-16-20(17-8-4-2-5-9-17)23-22(24-21)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWKBSNWNJRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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